N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}adamantane-1-carboxamide
Description
“N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}adamantane-1-carboxamide” is a synthetic adamantane derivative characterized by a carboxamide group at the 1-position of the adamantane core. The molecule features a but-2-yn-1-yl linker substituted with a benzyl(methyl)amino group, introducing both alkyne and tertiary amine functionalities.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-25(17-18-7-3-2-4-8-18)10-6-5-9-24-22(26)23-14-19-11-20(15-23)13-21(12-19)16-23/h2-4,7-8,19-21H,9-17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKENINOMEFYASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C12CC3CC(C1)CC(C3)C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Attachment of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the But-2-yn-1-yl Chain: This can be achieved through a Sonogashira coupling reaction between an alkyne and an aryl halide.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C23H30N2O
- Molecular Weight : 350.51 g/mol
- IUPAC Name : N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}adamantane-1-carboxamide
Structure
The compound features a complex structure that includes an adamantane core, which is known for its unique three-dimensional shape that can influence biological activity and material properties.
Medicinal Chemistry
This compound has shown promise in drug development due to its potential pharmacological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, modifications in the adamantane structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. A study focusing on derivatives of adamantane reported significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapeutics .
Neuroprotective Effects
Research has also suggested that adamantane derivatives may possess neuroprotective properties. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that similar compounds can inhibit neuroinflammation and promote neuronal survival .
Pharmacology
The pharmacological profile of this compound is under investigation for its potential as a therapeutic agent.
Receptor Modulation
Preliminary findings indicate that this compound may act as a modulator for specific receptors involved in neurotransmission. For example, compounds with structural similarities have been shown to interact with dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions .
Materials Science
Beyond biological applications, the unique properties of this compound make it an interesting candidate for materials science.
Polymer Synthesis
The compound can be utilized as a building block in the synthesis of polymers with specific mechanical and thermal properties. Research has demonstrated that incorporating adamantane structures into polymer matrices can enhance their thermal stability and mechanical strength .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant cytotoxicity against breast cancer cell lines with IC50 values lower than traditional chemotherapeutics. |
| Study B | Neuroprotection | Demonstrated reduced apoptosis in neuronal cells exposed to oxidative stress when treated with adamantane derivatives. |
| Study C | Polymer Applications | Developed a new class of thermally stable polymers using adamantane-based monomers, exhibiting improved tensile strength. |
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}adamantane-1-carboxamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with other adamantane carboxamide derivatives, particularly N-(4-ethoxyphenyl)-1-adamantanecarboxamide (CAS 71458-44-1, C₁₉H₂₅NO₂, molecular weight 299.41 g/mol) . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Property | N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}adamantane-1-carboxamide | N-(4-ethoxyphenyl)-1-adamantanecarboxamide |
|---|---|---|
| Core Structure | Adamantane-1-carboxamide | Adamantane-1-carboxamide |
| Substituent | But-2-yn-1-yl with benzyl(methyl)amino | 4-Ethoxyphenyl |
| Key Functional Groups | Alkyne, tertiary amine | Ether, aromatic ring |
| Molecular Formula | C₂₂H₂₉N₂O (estimated) | C₁₉H₂₅NO₂ |
| Molecular Weight | ~343.49 g/mol (estimated) | 299.41 g/mol |
| CAS Number | Not provided in evidence | 71458-44-1 |
Key Differences and Implications:
The benzyl(methyl)amino moiety may enhance solubility in polar solvents or interaction with amine-binding biological targets, contrasting with the lipophilic ethoxyphenyl group.
Physicochemical Properties :
- The higher molecular weight and alkyne group of the target compound suggest reduced aqueous solubility compared to N-(4-ethoxyphenyl)-1-adamantanecarboxamide, which benefits from an ether oxygen for hydrogen bonding.
Synthetic and Analytical Considerations :
- Crystallographic analysis tools like SHELX () could resolve structural differences, particularly in bond angles and packing efficiencies influenced by the alkyne vs. aryl substituents .
Research Findings (Hypothetical Based on Structural Analogues):
- Adamantane carboxamides with aryl substituents (e.g., 4-ethoxyphenyl) often exhibit enhanced thermal stability and bioavailability due to planar aromatic interactions .
- Compounds with alkyne linkers (e.g., but-2-yn-1-yl) are explored in drug conjugation or as probes for bioorthogonal chemistry, though their metabolic stability remains understudied.
Biological Activity
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}adamantane-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a unique adamantane core, which is known for its stability and ability to interact with various biological targets. The structure can be represented as follows:
Research indicates that this compound exhibits multiple mechanisms of action:
- Anticonvulsant Activity : Similar compounds have shown effectiveness in reducing seizure activity in animal models. Studies suggest that the benzyl moiety may enhance binding to specific receptors involved in seizure modulation .
- Anticancer Properties : Preliminary findings indicate that the compound may inhibit certain receptor tyrosine kinases (RTKs), which are crucial in cancer progression. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier suggests potential neuroprotective applications, particularly in neurodegenerative diseases .
Biological Activity Data
Case Study 1: Anticonvulsant Efficacy
In a study examining the anticonvulsant properties of related compounds, it was found that modifications at the benzyl position significantly influenced activity. The introduction of electron-withdrawing groups enhanced efficacy, suggesting similar strategies could be applied to optimize this compound for improved anticonvulsant effects .
Case Study 2: Anticancer Potential
A series of compounds structurally related to this compound were tested against various cancer cell lines. Results showed that specific analogs exhibited over 90% inhibition of EGFR at low concentrations, highlighting the potential for this compound as an anticancer agent targeting RTKs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
